Bis-PEG3-acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bis-PEG3-Säure wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kupplung von Ethylenglykoleinheiten mit Carbonsäuregruppen beinhalten. Der Prozess umfasst typischerweise die folgenden Schritte:

Aktivierung von Carbonsäuregruppen: Die Carbonsäuregruppen werden unter Verwendung von Reagenzien wie 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid (EDC) oder 1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-Oxidhexafluorophosphat (HATU) aktiviert.

Kupplungsreaktion: Die aktivierten Carbonsäuregruppen reagieren mit Ethylenglykoleinheiten unter Bildung stabiler Amidbindungen.

Industrielle Produktionsverfahren

In industriellen Umgebungen erfolgt die Produktion von Bis-PEG3-Säure nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in Reagenzienqualität für Forschungszwecke hergestellt .

Analyse Chemischer Reaktionen

Amide Bond Formation

Bis-PEG3-acid undergoes carbodiimide-mediated coupling with amines to form stable amide bonds. This reaction is critical for synthesizing antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Reagents and Conditions:

-

Activation Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS).

-

Solvents : Aqueous buffers (pH 4–7) or dimethylformamide (DMF).

-

Reaction Time : 2–24 hours at room temperature.

Stability Data:

-

Amide bonds formed with this compound exhibit stability in physiological conditions (pH 7.4, 37°C) for >48 hours .

-

Hydrolysis occurs under strongly acidic (pH <2) or basic (pH >10) conditions, releasing free carboxylic acids .

Reaction Examples:

| Reaction Type | Reagents | Rate Constant (k) | Application |

|---|---|---|---|

| SPAAC | BCN-azide | Bioconjugation | |

| CuAAC | Cu(I)/TBTA | ADC synthesis |

Case Study:

-

This compound modified with azides (e.g., N-(acid-PEG3)-N-bis(PEG3-azide)) achieved >95% conjugation efficiency with alkyne-functionalized proteins in 2 hours .

Esterification and Hydrolysis

The carboxylic acid groups react with alcohols or epoxides to form esters, which are hydrolytically labile.

Conditions and Outcomes:

-

Esterification : Catalyzed by sulfuric acid or DCC/DMAP, yielding esters with of 12–24 hours in aqueous media .

-

Hydrolysis : Accelerated by elevated temperatures (80°C) or enzymes (e.g., esterases) .

Reductive Amination

This compound reacts with primary amines under reductive conditions to form secondary amines.

| Parameter | Value |

|---|---|

| Reductant | Sodium cyanoborohydride (NaBH3CN) |

| pH Range | 6–8 |

| Yield | 70–85% |

Comparative Reaction Kinetics

The table below summarizes reaction rates for key transformations involving this compound:

| Reaction Type | Conditions | Rate Constant (k) | Reference |

|---|---|---|---|

| Amide bond formation | EDC/NHS, pH 5.5 | ||

| SPAAC | Room temperature, aqueous | ||

| Hydrolysis (amide) | pH 2, 37°C |

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Bis-PEG3-acid is extensively used in bioconjugation to modify proteins and peptides. The compound can be converted into N-hydroxysuccinimide (NHS) active esters, which react with amine groups on biomolecules to form stable amide bonds. This property is particularly useful for:

- Targeted drug delivery: Enhancing the solubility and stability of therapeutic agents.

- Development of antibody-drug conjugates (ADCs): Improving the efficacy and specificity of cancer therapies.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

The compound serves as a linker in the synthesis of PROTACs, bifunctional molecules designed to induce targeted protein degradation. The mechanism involves:

- Binding to E3 ligases: One end of the PROTAC binds to an E3 ubiquitin ligase.

- Target protein interaction: The other end binds to the target protein, facilitating its ubiquitination and degradation via the proteasome pathway.

This application has shown promise in cancer treatment by selectively degrading oncogenic proteins.

Nanotechnology

In nanotechnology, this compound is utilized for:

- Fabricating nanoparticles: Enhancing biocompatibility and stability.

- Drug release systems: Allowing controlled release of therapeutic agents.

Case Study 1: Cancer Therapeutics

A study demonstrated the efficacy of PROTACs utilizing this compound in degrading specific oncogenic proteins, leading to significant tumor regression in preclinical models.

Case Study 2: Antiviral Activity

Research indicated that compounds linked with this compound exhibited enhanced antiviral activity against specific viral targets by improving cellular uptake and bioavailability.

Case Study 3: Antimicrobial Applications

The use of this compound in antimicrobial agents showed improved solubility and stability, enhancing their effectiveness against resistant bacterial strains.

Wirkmechanismus

The mechanism of action of Bis-PEG3-acid involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by the activation of carboxylic acid groups using reagents such as EDC or HATU . The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, making it an ideal linker for various applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bis-PEG4-Säure: Enthält vier Ethylenglykoleinheiten und zwei terminale Carbonsäuregruppen.

Bis-PEG2-Säure: Enthält zwei Ethylenglykoleinheiten und zwei terminale Carbonsäuregruppen.

Einzigartigkeit

Bis-PEG3-Säure ist einzigartig aufgrund ihrer spezifischen Länge von drei Ethylenglykoleinheiten, die ein optimales Gleichgewicht zwischen Löslichkeit und Reaktivität bietet. Dies macht sie zu einem vielseitigen Linker für verschiedene chemische und biologische Anwendungen .

Biologische Aktivität

Bis-PEG3-acid, a polyethylene glycol (PEG) derivative, is recognized for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₈O₇

- Molecular Weight : 250.25 g/mol

- Exact Mass : 250.105 g/mol

- Polar Surface Area (PSA) : 102.29 Ų

This compound serves as a hydrophilic spacer that enhances the solubility and stability of PROTACs in aqueous environments. By connecting two distinct ligands—one targeting an E3 ubiquitin ligase and the other a specific protein—the compound facilitates the recruitment of the ubiquitin-proteasome machinery to promote targeted protein degradation .

In Vitro Studies

Research has demonstrated that this compound-based PROTACs can effectively degrade target proteins in various cellular models. For instance, Zhao et al. (2019) reported that PROTACs incorporating this compound successfully recruited the Von Hippel-Lindau (VHL) E3 ligase to degrade BCR-ABL, a protein implicated in certain leukemias .

| Study | Target Protein | E3 Ligase | Degradation Efficiency |

|---|---|---|---|

| Zhao et al., 2019 | BCR-ABL | VHL | High |

Case Studies

In a notable case study involving this compound, researchers synthesized a PROTAC targeting the androgen receptor (AR), which is crucial in prostate cancer progression. The study indicated that this compound could significantly reduce AR levels in prostate cancer cell lines, leading to decreased cell proliferation and increased apoptosis .

Safety and Toxicology

While PEGylated compounds generally exhibit favorable safety profiles, studies have shown that high concentrations can lead to adverse effects. For example, toxicity assessments in animal models revealed that excessive doses of PEG derivatives could cause gastrointestinal disturbances and organ weight changes . The no observed effect level (NOEL) was determined to be around 500 ppm for related PEG compounds, indicating a need for careful dosage consideration in therapeutic applications.

Immunogenicity Concerns

The use of PEGylated therapeutics has raised concerns regarding immunogenicity. Anti-PEG antibodies can develop in some patients, potentially leading to reduced efficacy or hypersensitivity reactions . Research into strategies to mitigate these responses is ongoing, with modifications to PEG structures being explored.

Eigenschaften

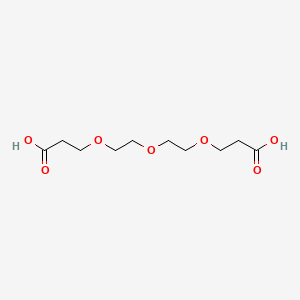

IUPAC Name |

3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O7/c11-9(12)1-3-15-5-7-17-8-6-16-4-2-10(13)14/h1-8H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLUHYUKINZPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.